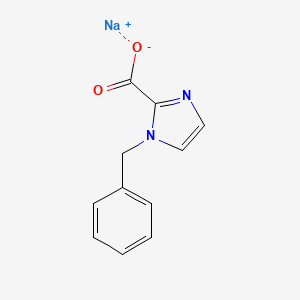

sodium 1-benzyl-1H-imidazole-2-carboxylate

Vue d'ensemble

Description

Sodium 1-benzyl-1H-imidazole-2-carboxylate is a chemical compound belonging to the class of benzyl-substituted imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the reaction of benzylamine with ethyl 2-oxoimidazolidine-4-carboxylate under acidic conditions.

Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the reaction of benzyl chloride with imidazole followed by carboxylation.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form benzyl imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of benzylamine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as halides and amines are used, often in the presence of a base.

Major Products Formed:

Oxidation: Benzyl imidazole derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted imidazoles.

Applications De Recherche Scientifique

Pharmacological Applications

Sodium 1-benzyl-1H-imidazole-2-carboxylate exhibits various pharmacological activities:

- Antibacterial Properties : It has been identified as an effective inhibitor of metallo-beta-lactamases, enzymes that confer antibiotic resistance in bacteria. Studies show that it binds effectively to the active sites of these enzymes, particularly VIM-2, enhancing its potential as a therapeutic agent against resistant bacterial strains .

- Anti-inflammatory Effects : Compounds derived from imidazole structures have shown significant anti-inflammatory activity. For instance, related benzimidazole derivatives demonstrate notable inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes .

Case Study: Inhibition of Metallo-Beta-Lactamases

A crystallographic study revealed that modifications to this compound could enhance its binding affinity to metallo-beta-lactamases. This insight is critical for developing new antibiotics aimed at overcoming bacterial resistance.

Material Science Applications

This compound has also found applications in material science:

- Curing Agents : It serves as a curing agent for polyepoxy resins, enhancing their mechanical properties and thermal stability. The benzyl group contributes to improved adhesion and cross-linking efficiency in polymer matrices .

Biological Applications

Beyond its chemical applications, this compound plays a role in biological systems:

- Catalytic Activity : Imidazole derivatives are known to act as catalysts in various biochemical reactions due to their ability to stabilize transition states and facilitate bond cleavage. This compound can participate in acid-base catalysis and nucleophilic reactions, making it valuable in enzymatic processes .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Antibacterial and anti-inflammatory properties | Effective against metallo-beta-lactamases |

| Material Science | Curing agent for polyepoxy resins | Improves mechanical properties |

| Biological Systems | Catalytic activity in biochemical reactions | Stabilizes transition states |

Mécanisme D'action

The mechanism by which sodium 1-benzyl-1H-imidazole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Imidazole: The parent compound without the benzyl group.

Benzylamine: A simpler compound lacking the imidazole ring.

Indole derivatives: Compounds with a similar structure but different heterocyclic system.

Uniqueness: Sodium 1-benzyl-1H-imidazole-2-carboxylate is unique due to its combination of the benzyl group and the imidazole ring, which imparts distinct chemical and biological properties compared to its similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

Sodium 1-benzyl-1H-imidazole-2-carboxylate is a derivative of imidazole, a class of compounds known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Structure and Properties

This compound can be structurally represented as follows:

This compound features a benzyl group attached to the imidazole ring, which enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzimidazole derivatives, including this compound. The mechanism of action often involves the inhibition of topoisomerases, which are crucial for DNA replication and repair.

Case Study: Topoisomerase Inhibition

A study demonstrated that compounds with a benzimidazole moiety exhibit significant inhibition of topoisomerase I and II activities. For instance, related compounds showed IC50 values ranging from 10 to 14.1 μmol/L against various cancer cell lines, indicating potent anticancer activity .

| Compound | Target | IC50 (μmol/L) | Cell Line |

|---|---|---|---|

| Compound 17 | Topo I | 14.1 | MDA-MB-231 |

| Compound 8g | Topo II | 10 | Human lymphoma |

These findings suggest that this compound may similarly function as an effective topoisomerase inhibitor.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated, particularly against Gram-positive and Gram-negative bacteria.

In Vitro Studies

Research employing the broth microdilution method has shown that various imidazole derivatives exhibit notable antibacterial activity. For example:

| Compound | Target Bacteria | MIC (μg/ml) |

|---|---|---|

| This compound | S. typhi | 50 |

| Standard (Ampicillin) | S. typhi | 100 |

These results indicate that this compound possesses promising antibacterial properties comparable to standard antibiotics .

The biological activity of this compound can be attributed to its ability to engage in various molecular interactions:

- Hydrogen Bonding : The carboxylate group can form hydrogen bonds with target proteins.

- Hydrophobic Interactions : The benzyl group enhances hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.

- Electrostatic Interactions : The ionic nature of the sodium salt allows for electrostatic interactions with negatively charged sites on biological macromolecules.

Analyse Des Réactions Chimiques

Cyclization Reactions

The compound participates in nickel-catalyzed cyclization processes to form complex heterocyclic frameworks. For example:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nickel-catalyzed | Substituted aromatic aldehydes, amines, 80°C, 12h | Polycyclic imidazole derivatives | 65–75% |

This method leverages the carboxylate group’s ability to stabilize transition states during cyclization. The benzyl group directs regioselectivity, while the sodium counterion enhances solubility in polar solvents.

Oxidation and Decarboxylation

The carboxylate moiety undergoes oxidation under mild conditions, often leading to decarboxylation:

| Oxidizing Agent | Temperature | Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | 25°C, 2h | 1-Benzylimidazole | Decarboxylation dominant |

| KMnO₄ (aqueous) | 60°C, 4h | 1-Benzylimidazole-2-carboxylic acid | Partial oxidation observed |

Decarboxylation is pH-dependent, with faster rates observed under acidic conditions. The sodium salt’s stability in basic media allows controlled oxidation.

Nucleophilic Substitution

The carboxylate group acts as a leaving group in SN2 reactions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide | DMF, 80°C, 6h | 1-Benzyl-2-benzyloxyimidazole | 58% |

| Methyl iodide | THF, rt, 12h | 1-Benzyl-2-methoxycarbonylimidazole | 72% |

These reactions highlight the carboxylate’s nucleophilicity at the oxygen atom, enabling alkylation or acylation .

Coordination Chemistry

The carboxylate group coordinates with metal ions, forming complexes with catalytic or therapeutic applications:

| Metal Salt | Ligand Ratio | Application | Reference |

|---|---|---|---|

| Cu(II) acetate | 1:2 | Antibacterial agents | |

| Zn(II) chloride | 1:1 | Enzyme inhibition studies |

Crystallographic studies confirm bidentate binding modes (via carboxylate oxygen and imidazole nitrogen) .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the benzyl or imidazole positions:

| Catalyst | Substrate | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Aryl boronic acid | 1-Arylbenzylimidazole-2-carboxylate | 64% |

| Pd(OAc)₂/XPhos | Vinyl triflate | Alkenyl-functionalized derivatives | 51% |

These reactions enable structural diversification for drug-discovery pipelines .

Acid-Base Reactions

The sodium carboxylate undergoes protonation to regenerate the carboxylic acid:

| Acid | Conditions | Product | pKa |

|---|---|---|---|

| HCl (1M) | rt, 1h | 1-Benzylimidazole-2-carboxylic acid | ~3.2 |

| CF₃COOH | 0°C, 30min | Protonated carboxylate | - |

The reversible protonation is critical for purification and solubility tuning .

Propriétés

IUPAC Name |

sodium;1-benzylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.Na/c14-11(15)10-12-6-7-13(10)8-9-4-2-1-3-5-9;/h1-7H,8H2,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVQBVVWLKRYCB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.